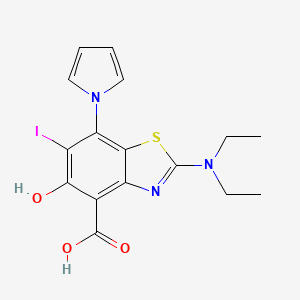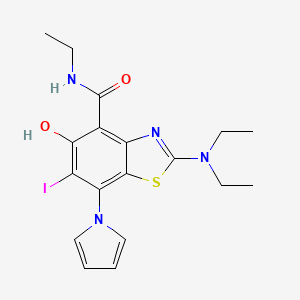
Antitumor agent-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitumor agent-3, also known as Ansamitocin P-3, is a potent antitumor compound derived from the bacterium Actinosynnema pretiosum. It is known for its strong cytotoxic activity against various cancer cell lines. Ansamitocin P-3 has been utilized as a “warhead” molecule in antibody-drug conjugates, such as trastuzumab emtansine, for targeted cancer therapy .
Wissenschaftliche Forschungsanwendungen
Ansamitocin P-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the biosynthesis and chemical modification of antitumor agents.
Biology: Employed in research on cell division and apoptosis due to its ability to bind to β-tubulin and inhibit microtubule assembly.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the production of high-value pharmaceuticals and as a tool for biotechnological research
Wirkmechanismus
Ansamitocin P-3 exerts its antitumor effects by binding to β-tubulin in eukaryotic cells. This binding inhibits microtubule assembly and disrupts chromosome segregation during cell division, leading to cell cycle arrest and apoptosis. The compound also targets the cell division protein FtsZ in bacteria, which is analogous to β-tubulin .
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ansamitocin P-3 is typically produced through fermentation of Actinosynnema pretiosum. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The compound is then extracted and purified using various chromatographic techniques .
Industrial Production Methods
Industrial production of Ansamitocin P-3 involves optimizing the fermentation conditions to maximize yield. This includes adjusting factors such as temperature, pH, and nutrient concentration. Genetic engineering techniques have also been employed to enhance the production of Ansamitocin P-3 by modifying the biosynthetic pathways in Actinosynnema pretiosum .
Analyse Chemischer Reaktionen
Types of Reactions
Ansamitocin P-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Ansamitocin P-3 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Paclitaxel: Another well-known antitumor agent that also targets microtubules.
Vinblastine: A compound that inhibits microtubule formation and is used in cancer therapy.
Docetaxel: Similar to paclitaxel, it stabilizes microtubules and prevents their disassembly
Uniqueness
Ansamitocin P-3 is unique due to its dual targeting mechanism, affecting both eukaryotic and prokaryotic cells. This dual action makes it a valuable tool in both cancer therapy and bacterial research. Additionally, its use in antibody-drug conjugates highlights its potential for targeted cancer treatment .
Eigenschaften
IUPAC Name |
4-[2-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F6N4S/c19-17(20,21)10-4-6-11(7-5-10)25-16-26-12(9-29-16)14-15(18(22,23)24)27-13-3-1-2-8-28(13)14/h1-9H,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPPJHVEENIEGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C3=CSC(=N3)NC4=CC=C(C=C4)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F6N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

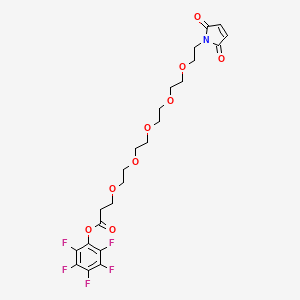

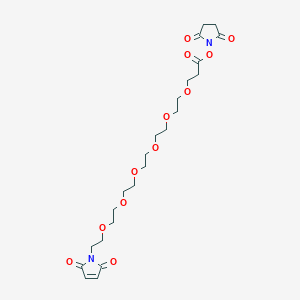



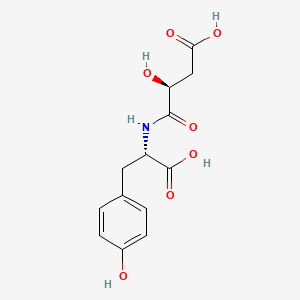
![N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B608858.png)

![4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide](/img/structure/B608864.png)
![Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate](/img/structure/B608865.png)
